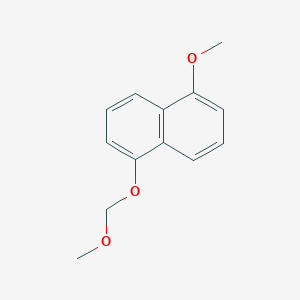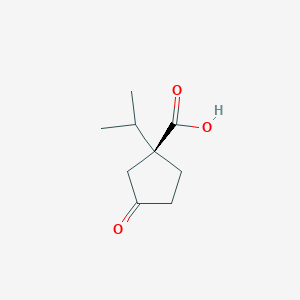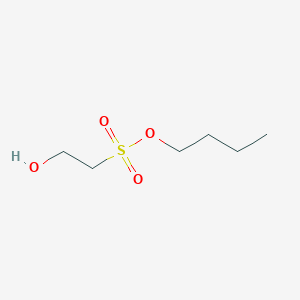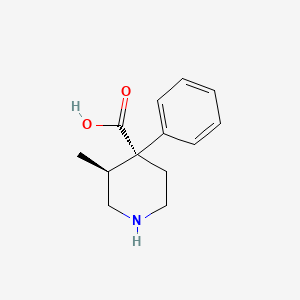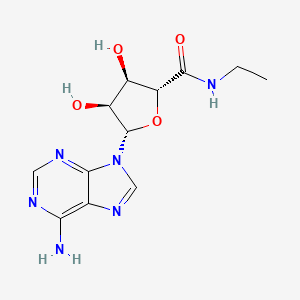
Ethyl 4-bromomethylcinnamate
説明
Ethyl 4-bromomethylcinnamate is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It is used in the preparation of cinnamamide derivative as 5α-reductase inhibitors . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
科学的研究の応用
1. Photochemistry and Organic Synthesis
Ethyl 4-bromomethylcinnamate, a derivative of cinnamic acid, is actively used in photochemical studies and organic synthesis. For instance, Zhu et al. (1997) explored the thermal and photoinduced reduction of ethyl (Z)-α-cyano-β-bromomethylcinnamate, revealing the compound's potential in yielding various isomers and cyclopropane derivatives through different reaction mechanisms. Such findings are significant for understanding reaction pathways in organic chemistry (Zhu et al., 1997).
2. Polymer Chemistry
In polymer chemistry, derivatives of ethyl cinnamate play a crucial role. Sumida and Vogl (1981) described the synthesis of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, showcasing its potential in producing functional polymers. The study highlighted the importance of the Knoevenagel condensation in the synthesis process and its application in creating new monomers for polymerization (Sumida & Vogl, 1981).
3. Photoisomerization Studies
Ethyl cinnamate derivatives are also crucial in photoisomerization studies. Horbury et al. (2017) examined the photodynamics of ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate) in cyclohexane, demonstrating efficient non-radiative decay and trans-cisisomerization. This research contributes to the understanding of ethyl ferulate's role as a sunscreening agent, an application area that heavily relies on photoisomerization principles (Horbury et al., 2017).
4. Sunscreen and Cosmetics Industry
Ethyl cinnamate derivatives are widely used in the sunscreen and cosmetics industry. For example, the study of transdermal penetration of UV filters by Klinubol et al. (2007) highlighted the significance of compounds like 2-ethylhexyl-4-methoxycinnamate (EHMC) in protecting skin from UV radiation. Their research showed how different UV filters, including EHMC, penetrate the skin, which is vital for developing effective and safe sunscreen products (Klinubol et al., 2007).
5. Antioxidant and Anti-inflammatory Applications
The derivatives of ethyl cinnamate also show promise in antioxidant and anti-inflammatory applications. Umar et al. (2014) investigated the anti-inflammatory and anti-angiogenic effects of ethyl-p-methoxycinnamate isolated from Kaempferia galanga. Their findings revealed its potential in inhibiting pro-inflammatory cytokines and angiogenesis, indicating its therapeutic potential for treating inflammation and angiogenesis-related diseases (Umar et al., 2014).
6. Self-Healing Materials
Another fascinating application of ethyl cinnamate derivatives is in the development of self-healing materials. Hu et al. (2015) introduced ethyl 4-aminocinnamate (EA) to polyphosphazenes, creating a novel self-healing elastomer via reversible photochemical [2+2] cycloaddition. This research opens avenues for developing advanced materials with self-repairing properties, useful in various industrial applications (Hu et al., 2015).
作用機序
Target of Action
Ethyl 4-bromomethylcinnamate is a chemical compound used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors . 5α-reductase is an enzyme that converts testosterone into dihydrotestosterone (DHT), a more potent androgen. Inhibiting this enzyme can help to reduce the levels of DHT, which is often beneficial in conditions such as benign prostatic hyperplasia and androgenetic alopecia.
Mode of Action
It is known that cinnamates and cinnamides can interact with theergosterol present in the fungal plasmatic membrane and with the cell wall This interaction can disrupt the integrity of the fungal cell membrane, leading to cell death
Biochemical Pathways
The cinnamate/monolignol pathway is a key biochemical pathway affected by this compound. This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The inhibition of 5α-reductase by this compound can affect the production of these compounds, potentially leading to various downstream effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents such as ether and dichloromethane suggests that its action could be affected by the lipid composition of the target cells. Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of oxidizing agents .
Safety and Hazards
特性
IUPAC Name |
ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
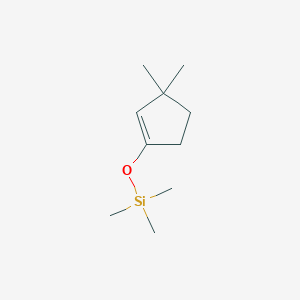
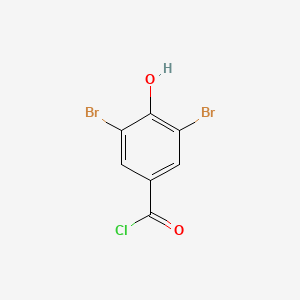
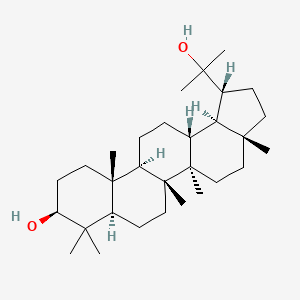
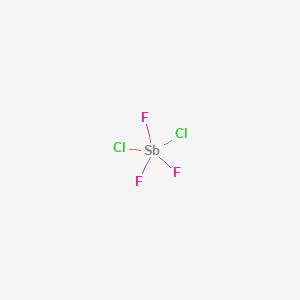


![4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid](/img/structure/B3331095.png)
